molecular formula C6H6O2S B3176216 4-Methoxythiophene-2-carbaldehyde CAS No. 98316-32-6

4-Methoxythiophene-2-carbaldehyde

Cat. No.: B3176216
CAS No.: 98316-32-6
M. Wt: 142.18 g/mol
InChI Key: OMTDRRIUUCBUIR-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Scaffolds in Contemporary Chemical Research

Thiophene, a five-membered heterocyclic aromatic ring containing a sulfur atom, is a cornerstone in the fields of medicinal chemistry and materials science. nih.govnih.gov Its versatile structural nature and unique physicochemical properties make it a "privileged scaffold," a core structure from which a multitude of compounds with diverse applications can be designed. nih.gov The incorporation of a thiophene ring into a molecule can significantly modify its electronic and steric properties, influencing its biological activity and material characteristics.

In medicinal chemistry, the thiophene nucleus is a key component in numerous approved drugs, demonstrating a wide array of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.netrsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often used as a bioisostere for a phenyl ring, meaning it can replace a benzene (B151609) ring in a biologically active molecule without a significant loss of activity, a strategy employed in the development of drugs like the NSAID lornoxicam. nih.govwikipedia.org

In the realm of materials science, thiophene derivatives are integral to the development of organic electronics. mdpi.com Their excellent electrical properties have led to their use in organic thin-film transistors, photovoltaics, and light-emitting diodes. mdpi.com The ability to easily modify the thiophene ring allows for the fine-tuning of the electronic and optical properties of these materials. mdpi.com

Academic Rationale for Investigating 4-Methoxythiophene-2-carbaldehyde

The academic interest in this compound stems from its unique substitution pattern, which combines the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing aldehyde group (-CHO) on the thiophene ring. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis for creating more complex molecules.

The methoxy group at the 4-position influences the electron density of the thiophene ring, which in turn affects its reactivity in various chemical transformations. The aldehyde group at the 2-position is a versatile functional handle that can undergo a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. This allows for the elaboration of the molecule into a diverse library of derivatives with potential applications in medicinal chemistry and materials science. The presence of both of these groups provides a platform for creating molecules with tailored electronic and biological properties.

Current State of Research and Emerging Areas for this compound

Current research on this compound primarily focuses on its utility as a building block in the synthesis of novel compounds. Scientists are exploring its use in creating:

Biologically Active Molecules: Researchers are incorporating the this compound moiety into larger molecular frameworks to investigate their potential as new therapeutic agents. The specific electronic properties conferred by the methoxy and aldehyde groups can lead to enhanced interactions with biological targets.

Functional Materials: The compound serves as a precursor for the synthesis of new organic materials with tailored optoelectronic properties. The ability to modify the aldehyde group allows for the creation of polymers and small molecules for applications in organic electronics.

An emerging area of interest is the use of this compound in the development of covalent organic frameworks (COFs). mdpi.com While thiophene itself can be challenging to incorporate into these crystalline porous materials, engineered derivatives like this compound could potentially be used to create novel COFs with unique photophysical properties for applications in areas such as photocatalysis. mdpi.com

Table 1: Properties of this compound

Property Value
CAS Number 98316-32-6 chemscene.com
Molecular Formula C₆H₆O₂S chemscene.com
Molecular Weight 142.18 g/mol chemscene.com

| Synonyms | 4-methoxy-thiophene-2-carboxaldehyde chemscene.com |

Table 2: Mentioned Compounds

Compound Name
This compound
Benzene
Furan
Lornoxicam
Piroxicam
Pyrrole
Selenophene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxythiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-5-2-6(3-7)9-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTDRRIUUCBUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methoxythiophene 2 Carbaldehyde and Its Derivatives

Established Synthetic Pathways to 4-Methoxythiophene-2-carbaldehyde

The introduction of a formyl group onto the thiophene (B33073) ring, particularly when substituted with an electron-donating methoxy (B1213986) group, can be achieved through several established methods. These approaches can be broadly categorized into direct formylation strategies and multi-step sequences.

Direct Formylation Strategies

Direct formylation involves the introduction of a -CHO group onto the thiophene ring in a single step. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction typically employs a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. researchgate.net The electron-donating nature of the methoxy group at the 4-position of the thiophene ring activates the 2-position for electrophilic substitution, making it susceptible to attack by the Vilsmeier reagent.

Another direct approach is the Rieche formylation, which utilizes dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄). mdpi.com This method is particularly effective for the formylation of activated aromatic rings. mdpi.com The regioselectivity of this process is often high, driven by the coordination between the oxygen atom of the methoxy group and the Lewis acid. mdpi.com

Multi-step Organic Synthesis Approaches

Multi-step syntheses offer an alternative route to this compound, often providing greater control over regiochemistry and allowing for the introduction of other functional groups. A common strategy involves the initial synthesis of a suitable thiophene precursor followed by a subsequent formylation step.

One such approach could begin with 3-methoxythiophene. A lithiation reaction using a strong base like n-butyllithium (n-BuLi) at a low temperature, followed by quenching with a formylating agent such as DMF, can introduce the aldehyde group at the desired 2-position. This metalation-formylation sequence is a powerful tool in thiophene chemistry.

Alternatively, a multi-step synthesis might involve the construction of the substituted thiophene ring itself from acyclic precursors, incorporating the methoxy and a masked aldehyde functionality, which is later deprotected to yield the final product. These longer sequences, while more complex, can be advantageous for producing highly substituted or complex thiophene derivatives. youtube.comyoutube.com

Synthesis of Halogenated this compound Derivatives (e.g., 4-Bromo-5-methoxythiophene-2-carbaldehyde)

Halogenated derivatives of this compound are valuable intermediates for further functionalization, particularly through cross-coupling reactions. The synthesis of a compound like 4-bromo-5-methoxythiophene-2-carbaldehyde (B3283646) requires careful consideration of the directing effects of the substituents on the thiophene ring.

A plausible synthetic route could start with 2-bromo-3-methoxythiophene. Formylation of this starting material would likely occur at the 5-position due to the activating effect of the methoxy group and the steric hindrance of the bromine atom. This would be followed by a bromination step. However, a more direct approach might involve the bromination of 3-methoxythiophene-2-carbaldehyde. The methoxy group is an ortho-para director, and the formyl group is a meta-director. In the case of thiophene, the positions are numbered differently, but the electronic effects remain. The methoxy group at position 4 strongly activates the 5-position for electrophilic substitution, making direct bromination a feasible strategy.

Another approach involves the synthesis from a pre-halogenated precursor. For instance, starting with a dibrominated thiophene, one bromine atom could be selectively replaced by a methoxy group, followed by formylation at the available activated position. A patent describes a method for preparing 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene, involving a metal-halogen exchange, formylation, and subsequent nucleophilic substitution of the fluorine with a methoxy group. google.com A similar strategy could potentially be adapted for the synthesis of 4-bromo-5-methoxythiophene-2-carbaldehyde.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-5-methoxythiophene-2-carbaldehydeC₆H₅BrO₂S219.08

Innovations in Green Chemistry for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of this compound and its derivatives, several innovative and more sustainable approaches are being explored.

One area of innovation is the use of safer and more environmentally benign reagents and solvents. For instance, electrochemical methods for formylation are gaining traction. A study has shown the electrochemical formylation of aryl halides using DMF as both the solvent and the formyl source, with a magnesium sacrificial anode and a nickel foam cathode. rsc.org This approach avoids the use of harsh and toxic formylating agents.

Another green strategy involves the use of catalytic methods that minimize waste and improve atom economy. Palladium-catalyzed carbonylation reactions using carbon monoxide surrogates are a promising alternative to traditional formylation methods that often generate stoichiometric amounts of waste. researchgate.net Research into solid-supported catalysts or reactions in aqueous media also contributes to the development of greener synthetic routes.

Stereoselective Synthesis and Chirality Control in Derivative Formation

While this compound itself is achiral, its derivatives can possess stereocenters, making stereoselective synthesis a crucial aspect of their preparation for applications in areas like medicinal chemistry and materials with specific optical properties.

The aldehyde functionality of this compound serves as a versatile handle for introducing chirality. For example, asymmetric aldol (B89426) reactions, Wittig-type reactions with chiral phosphonium (B103445) ylides, or additions of chiral organometallic reagents can lead to the formation of chiral secondary alcohols or alkenes with controlled stereochemistry.

Furthermore, if the thiophene ring is incorporated into a larger molecule with pre-existing stereocenters, the subsequent reactions on the aldehyde group can be influenced by substrate-controlled diastereoselectivity. The synthesis of complex chiral molecules often involves multi-step sequences where control of stereochemistry at each step is critical. youtube.com For instance, the reduction of a ketone derivative to a secondary alcohol using chiral reducing agents like those used in hydroboration-oxidation can proceed with high enantioselectivity. youtube.com

The development of new chiral catalysts and reagents continues to advance the field of stereoselective synthesis, enabling the preparation of enantiomerically pure derivatives of this compound for specialized applications.

Reactivity and Comprehensive Chemical Transformations of 4 Methoxythiophene 2 Carbaldehyde

Electrophilic Aromatic Substitution Reaction Profiles

The general mechanism involves the generation of an electrophile, which then attacks the π-system of the thiophene (B33073) ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. youtube.com Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. The presence of the methoxy (B1213986) group enhances the electron density of the ring, stabilizing the carbocation intermediate and facilitating the reaction.

Nucleophilic Addition Reactions at the Carbaldehyde Moiety

The carbaldehyde group of 4-methoxythiophene-2-carbaldehyde is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This allows for a variety of nucleophilic addition reactions, which are fundamental to the construction of more complex molecules. pressbooks.pubmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate can then be protonated to yield an alcohol. pressbooks.pub The reactivity of the aldehyde is generally higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

Common nucleophiles that react with aldehydes include organometallic reagents (like Grignard reagents and organolithium compounds), cyanide ions, and amines. These reactions can lead to the formation of secondary alcohols, cyanohydrins, and imines, respectively. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileProduct Type
Grignard Reagent (R-MgX)Secondary Alcohol
Cyanide (CN⁻)Cyanohydrin
Primary Amine (R-NH₂)Imine

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound can participate in these reactions, typically after conversion of the aldehyde or a halogenated derivative into a suitable coupling partner. A prominent example is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com In the context of this compound, a bromo-substituted derivative, such as 4-bromo-thiophene-2-carbaldehyde, can be coupled with various arylboronic acids to synthesize 4-arylthiophene-2-carbaldehydes. nih.gov

The catalytic cycle of the Suzuki coupling generally consists of three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org These reactions are valued for their high functional group tolerance and generally mild reaction conditions. nih.govyoutube.com

A study by Dang and coworkers reported the use of Suzuki cross-coupling of tetrabromothiophene (B189479) with arylboronic acids to create tetraarylthiophenes. nih.gov Similarly, Handy et al. have described double Suzuki couplings of 4,5-dibromothiophene-2-carbaldehyde. nih.govnih.gov

Condensation Reactions Leading to Imines and Schiff Bases

The carbaldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net These reactions are characterized by the formation of a carbon-nitrogen double bond. masterorganicchemistry.comorientjchem.org

The reaction is typically catalyzed by an acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. ijacskros.com This intermediate then dehydrates, often with acid catalysis, to yield the imine and a molecule of water. masterorganicchemistry.com The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

Schiff bases derived from thiophene derivatives have attracted significant interest due to their potential biological activities. orientjchem.orgnih.gov For instance, the condensation of thiophene-2-carboxaldehyde with various anilines in the presence of sulfuric acid yields 2-thiophenylidine substituted anilines. orientjchem.org

Table 2: Synthesis of Schiff Bases from Aldehydes and Amines

AldehydeAmineProduct
This compoundPrimary Amine (R-NH₂)N-substituted imine
Thiophene-2-carboxaldehydeAniline2-Thiophenylidine aniline

Exploration of Oxidation and Reduction Pathways of the Aldehyde Functional Group

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis, allowing for the interconversion of functional groups.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation involves the conversion of the C-H bond of the aldehyde to a C-O bond.

Reduction: The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. Catalytic hydrogenation using H₂ gas and a metal catalyst (such as Pd, Pt, or Ni) is another effective method for aldehyde reduction.

Intramolecular and Intermolecular Cyclization and Annulation Reactions

This compound and its derivatives can participate in both intramolecular and intermolecular cyclization and annulation reactions to construct more complex heterocyclic systems. These reactions often leverage the reactivity of both the thiophene ring and the carbaldehyde group. Current time information in Bangalore, IN.beilstein-journals.org

Intramolecular Cyclization: In appropriately substituted derivatives of this compound, the aldehyde functionality can react with a nucleophilic center within the same molecule to form a new ring. For example, a side chain containing a nucleophile could be introduced, which then cyclizes onto the aldehyde. These reactions can be promoted by acid or base catalysis. birmingham.ac.ukbeilstein-journals.org

Intermolecular Cyclization and Annulation: this compound can react with other molecules in a stepwise or concerted manner to form new ring systems. For example, it can participate in multi-component reactions or cycloaddition reactions. nih.govrsc.org The aza-Diels-Alder reaction, also known as the Povarov reaction, is a [4+2] cycloaddition where an imine (formed in situ from the aldehyde and an amine) reacts with an alkene to form a nitrogen-containing heterocycle. nih.gov

Mechanistic Investigations and Kinetic Studies of this compound Reactions

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanistic Investigations: Mechanistic studies often involve a combination of experimental techniques, such as isotopic labeling, intermediate trapping, and spectroscopic analysis (NMR, IR, etc.), along with computational modeling. For instance, the mechanism of nucleophilic addition to the carbonyl group involves the formation of a tetrahedral intermediate, the existence of which can be inferred from kinetic data and, in some cases, directly observed. dalalinstitute.com Similarly, the mechanism of electrophilic aromatic substitution proceeds through a well-established sigma complex intermediate. youtube.com

Kinetic Studies: Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration of reactants, temperature, and catalysts. This information provides insights into the reaction mechanism, including the rate-determining step. For example, in the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step. libretexts.org Kinetic studies on the formation of Schiff bases can reveal the role of the acid catalyst in both the addition and dehydration steps.

Advanced Spectroscopic Characterization Techniques in 4 Methoxythiophene 2 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-phenylthiophene-2-carbaldehyde, the aldehyde proton appears as a singlet at δ 9.95 ppm. nih.gov The protons on the thiophene (B33073) ring resonate as singlets at δ 8.1 ppm and δ 7.8 ppm, corresponding to the H5 and H3 positions, respectively. nih.gov For 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde, the aldehyde proton shows a singlet at δ 9.94 ppm, while the thiophene protons at positions 3 and 5 appear as singlets at δ 8.0 and δ 7.79 ppm. nih.gov These characteristic chemical shifts are crucial for confirming the presence and electronic environment of the aldehyde functional group and the substituted thiophene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detailing the carbon framework of the molecule. For thiophene-2-carbaldehyde (B41791), the aldehydic carbon resonates at δ 183.1 ppm, while the thiophene ring carbons appear at δ 144.0, 136.5, 135.2, and 128.4 ppm. rsc.org The significant downfield shift of the aldehyde carbon is a key indicator of the carbonyl group.

A representative table of expected NMR chemical shifts for 4-Methoxythiophene-2-carbaldehyde is presented below, based on analogous structures.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aldehyde-H~9.8-10.0-
Aldehyde-C-~182-185
Thiophene-H3~7.0-7.2~110-115
Thiophene-H5~7.6-7.8~125-130
Methoxy-H~3.8-4.0-
Methoxy-C-~55-60
Thiophene-C2-~145-150
Thiophene-C3-~110-115
Thiophene-C4-~160-165
Thiophene-C5-~125-130

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule. These methods provide a molecular fingerprint based on the characteristic frequencies at which different functional groups vibrate.

Infrared (IR) Spectroscopy: The IR spectrum of a thiophene-2-carbaldehyde derivative typically shows a strong absorption band for the C=O stretching vibration of the aldehyde group in the region of 1665-1674 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic thiophene ring are expected in the 3100-3000 cm⁻¹ range. iosrjournals.org The presence of the methoxy (B1213986) group would introduce C-O stretching vibrations, typically observed around 1250-1000 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For thiophene derivatives, characteristic ring stretching vibrations are observed in the 1350-1600 cm⁻¹ region. iosrjournals.org The C-H symmetric and asymmetric stretching modes also give rise to Raman signals. iosrjournals.org Analysis of the Raman spectrum can aid in confirming the molecular structure and understanding the vibrational dynamics of the molecule. ojp.govolemiss.edu

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (Thiophene)3100-30003100-3000
C=O Stretch (Aldehyde)1660-16801660-1680
C=C Stretch (Thiophene Ring)1500-16001500-1600
C-O-C Asymmetric Stretch1230-12701230-1270
C-O-C Symmetric Stretch1020-10601020-1060
C-S Stretch (Thiophene Ring)600-800600-800

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgnih.gov

For this compound (C₆H₆O₂S), the expected exact mass is 142.0140. chemscene.com HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern in mass spectrometry is often predictable for different functional groups. libretexts.org Aldehydes typically show fragmentation via cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu The fragmentation of the thiophene ring and the methoxy group would also produce characteristic fragment ions. tutorchase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. libretexts.org The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. pharmatutor.org

For conjugated systems like this compound, the most relevant electronic transitions are π → π* and n → π. slideshare.netuomustansiriyah.edu.iq The π → π transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically strong and occur at shorter wavelengths. pharmatutor.org The n → π* transitions, which involve the excitation of a non-bonding electron (from the oxygen or sulfur atoms) to an antibonding π* orbital, are generally weaker and occur at longer wavelengths. pharmatutor.org The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene-2-carbaldehyde.

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can be applied to both single crystals and polycrystalline powders.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and torsional angles. This data reveals the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice. nih.gov For example, in a related thiophene derivative, the carbonyl group was found to be coplanar with the thiophene ring, indicating significant conjugation. nih.gov

Computational and Theoretical Investigations of 4 Methoxythiophene 2 Carbaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties and predicting the reactivity of molecules like 4-Methoxythiophene-2-carbaldehyde. By calculating various electronic parameters, researchers can gain insights into the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. sci-hub.sereddit.com

For thiophene (B33073) derivatives, the HOMO is typically a π-orbital with significant contributions from the sulfur atom and the carbon atoms of the ring, while the LUMO is a π* anti-bonding orbital. The presence of substituents, such as the methoxy (B1213986) and carbaldehyde groups in this compound, can significantly influence the energies of these orbitals and thus the HOMO-LUMO gap. epstem.net

Theoretical studies on related thiophene compounds have shown that the introduction of electron-donating groups, like a methoxy group, tends to raise the HOMO energy level. Conversely, electron-withdrawing groups, such as a carbaldehyde group, tend to lower the LUMO energy level. The combined effect of these two groups in this compound is a reduction in the HOMO-LUMO gap, suggesting a relatively high reactivity compared to unsubstituted thiophene.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Methoxythiophene-5.913-0.3265.587

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable computational method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MESP map illustrates the charge distribution within a molecule, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions indicating positive electrostatic potential (electron-poor areas). researchgate.net

In this compound, the MESP analysis would likely reveal a region of high electron density (red) around the oxygen atom of the carbonyl group, making it a prime target for electrophilic attack. The oxygen atom of the methoxy group would also exhibit a negative potential. chemrxiv.org Conversely, the hydrogen atom of the aldehyde group and the protons on the thiophene ring would be in electron-deficient regions (blue), indicating their susceptibility to nucleophilic attack. researchgate.net The sulfur atom in the thiophene ring can also influence the electrostatic potential distribution.

Quantum Chemical Descriptors (Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity Index)

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated using DFT to quantify the reactivity of this compound. nih.govrsc.org

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO). A lower ionization energy indicates a greater tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO). A higher electron affinity suggests a greater ability to accept electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule. It is often calculated based on the HOMO energy.

For 2-methoxythiophene, a related compound, these descriptors have been calculated, providing a reference for what might be expected for this compound. epstem.net The presence of the electron-withdrawing carbaldehyde group would likely increase the electron affinity and chemical hardness compared to 2-methoxythiophene.

DescriptorValue for 2-Methoxythiophene (eV)
Ionization Potential (I)5.913
Electron Affinity (A)0.326
Chemical Hardness (η)2.794

Theoretical Prediction of Protonation Patterns and Reactivity Pathways

DFT calculations can be employed to predict the most likely sites of protonation and to explore potential reaction pathways. By calculating the proton affinity of different atoms in this compound, the most basic site can be identified. It is expected that the carbonyl oxygen would be the most favorable site for protonation due to its high electron density, as indicated by MESP analysis. Protonation of the methoxy oxygen or the sulfur atom are also possibilities that can be evaluated computationally.

Furthermore, theoretical studies can model the reaction pathways of, for example, nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring. By calculating the activation energies for different pathways, the most kinetically favorable reactions can be predicted. For instance, in reactions involving electrophiles, calculations can determine whether substitution is more likely to occur at the C3 or C5 position of the thiophene ring, taking into account the directing effects of the methoxy and carbaldehyde substituents.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, particularly the orientation of the methoxy and carbaldehyde groups relative to the thiophene ring, can be investigated using molecular modeling and dynamics simulations. sci-hub.se These computational methods allow for the exploration of the potential energy surface to identify the most stable conformers. uc.pt

For this compound, the key dihedral angles to consider are those around the C4-O and C2-C(aldehyde) bonds. By systematically rotating these bonds and calculating the corresponding energy, a potential energy scan can identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. sci-hub.se It is generally expected that the planar conformations, where the substituents are coplanar with the thiophene ring, are more stable due to extended conjugation. Molecular dynamics simulations can further provide insights into the conformational behavior of the molecule over time at a given temperature.

Theoretical Prediction of Spectroscopic Properties (e.g., Simulated NMR, IR, UV-Vis Spectra)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. globalresearchonline.net

Computational Assessment of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of fascinating and technologically important phenomena. Organic molecules, particularly those with extensive π-conjugated systems, have emerged as promising candidates for NLO applications due to their large second- and third-order NLO responses. aip.orgnih.gov Computational chemistry provides a powerful tool for the theoretical investigation and prediction of the NLO properties of novel organic compounds, guiding synthetic efforts toward molecules with optimized characteristics. Thiophene derivatives, in particular, have been the subject of numerous computational studies. aip.orgmdpi.com The thiophene ring acts as an effective electron donor, and when combined with electron-acceptor groups, it can create a potent intramolecular charge-transfer system, a key requirement for a significant NLO response. aip.org

Detailed Research Findings

Computational investigations into the NLO properties of thiophene derivatives typically employ quantum chemical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com These methods are used to calculate key parameters that govern the NLO response of a molecule, including the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). dtic.milnih.gov

The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly relevant for applications such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. uobasrah.edu.iq A large β value is desirable for such applications. The second hyperpolarizability (γ) governs third-order NLO processes like third-harmonic generation (THG) and the electro-optical Kerr effect (EOKE). uobasrah.edu.iqrug.nl

For a molecule like this compound, the electron-donating methoxy group (-OCH₃) at the 4-position and the electron-withdrawing carbaldehyde group (-CHO) at the 2-position create a classic push-pull system. This arrangement facilitates intramolecular charge transfer across the thiophene ring, which is expected to result in a significant NLO response.

Computational studies on similar substituted thiophenes have consistently shown that the strategic placement of donor and acceptor groups enhances the NLO properties. aip.orgmdpi.com The efficiency of this charge transfer is also closely related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap (ΔEH-L). nih.gov Generally, a smaller HOMO-LUMO gap is associated with a larger NLO response, as the electrons are more easily excited. mdpi.com

Research on various thiophene derivatives has demonstrated that the magnitude of the first hyperpolarizability (β) is highly sensitive to the nature and position of the substituents. For instance, studies comparing different donor and acceptor groups on a thiophene core reveal that stronger donors and acceptors lead to a more pronounced NLO response. nih.gov Furthermore, extending the π-conjugation of the system, for example by introducing additional thiophene rings or other conjugated linkers, can also significantly enhance the hyperpolarizabilities. aip.orgacs.org

Interactive Data Tables

The following tables present representative computational data for various thiophene derivatives from the literature, illustrating the typical range of values for key NLO parameters. These values are generally calculated using DFT methods with various basis sets. It is important to note that the specific values can vary depending on the computational method and basis set employed.

Table 1: Calculated NLO Properties of Selected Thiophene Derivatives

CompoundHOMO (eV)LUMO (eV)ΔEH-L (eV)First Hyperpolarizability (β) (esu)
Thiophene-2-carboxamide derivative 7a----
Thiophene-2-carboxamide derivative 7b----
Thiophene-2-carboxamide derivative 7c----
2-nitro-1-(2-thienyl)ethene---1 x p-nitroaniline
4-nitro-1-(2-thienyl)-1,3-butadiene---3 x p-nitroaniline

Data sourced and adapted from relevant computational studies on thiophene derivatives. aip.orgnih.gov

Table 2: Comparison of Calculated First Hyperpolarizability (β) for Different Donor-Acceptor Substituted Systems

MoleculeDonor GroupAcceptor GroupCalculated β (a.u.)
System 1-NH₂-NO₂High
System 2-N(CH₃)₂-NO₂Very High
System 3Pyrrolidinyl-NO₂Very High
System 4-NH₂-C(CN)C(CN)₂Very High

Values are qualitative and based on trends reported in computational studies of donor-acceptor systems. nih.gov The magnitude of β is highly dependent on the specific molecular structure and computational level.

Role As a Versatile Building Block in Advanced Molecular Architectures

Precursor in Complex Heterocyclic Compound Synthesis

The reactivity of 4-Methoxythiophene-2-carbaldehyde makes it an ideal precursor for the synthesis of intricate heterocyclic systems. The aldehyde group readily participates in condensation and cyclization reactions, while the thiophene (B33073) ring can be further functionalized, leading to the generation of diverse and complex molecular frameworks.

The construction of thiophene-fused systems is a key area where this compound demonstrates its utility. Thiophene-fused heterocycles, such as thieno[3,2-b]thiophenes and thieno[2,3-b]thiophenes, are of significant interest due to their electronic properties, making them valuable in the development of organic semiconductors and other functional materials. nih.govmdpi.com The Fiesselmann thiophene synthesis, a powerful method for constructing substituted thiophenes, can be adapted to create fused systems. wikipedia.orgbeilstein-journals.orgresearchgate.net For instance, derivatives of this compound can be envisioned to react with appropriate thioglycolate derivatives to form thieno[3,2-b]thiophene (B52689) structures. beilstein-journals.org The reaction involves the initial formation of a thieno[3,2-b]thiophen-3(2H)-one, which can be further elaborated. beilstein-journals.org Similarly, multicomponent reactions like the Gewald reaction offer a pathway to highly substituted aminothiophenes, which can serve as intermediates for fused systems. nih.govwikipedia.orgorganic-chemistry.orgumich.edu

While direct examples of this compound in the synthesis of spiro compounds are not extensively documented, the general strategies for spirocycle synthesis can be applied. Spiro compounds, characterized by two rings sharing a single atom, are prevalent in natural products and exhibit a wide range of biological activities. nih.gov Multicomponent domino reactions, often involving a Knoevenagel condensation followed by a Michael addition and cyclization, are a common route to spirocycles. nih.gov this compound can readily undergo Knoevenagel condensation with active methylene (B1212753) compounds, providing an intermediate that can be trapped in subsequent intramolecular reactions to form a spiro center.

The chemical reactivity of this compound allows for its extensive derivatization to produce a multitude of structurally diverse scaffolds. These scaffolds are foundational for building libraries of compounds for drug discovery and materials science research. nih.govmdpi.com The aldehyde functionality is a prime site for modification, readily undergoing reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and various condensation reactions.

Furthermore, the thiophene ring itself can be functionalized. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkynyl groups onto the thiophene core. mdpi.comnih.govnih.gov For example, a bromo-substituted derivative of this compound could be coupled with a wide range of boronic acids or terminal alkynes to generate a library of substituted thiophene scaffolds. These derivatization strategies transform the simple starting material into a vast collection of molecules with varied three-dimensional shapes and electronic properties, which is crucial for exploring chemical space in drug discovery. nih.gov

Design and Synthesis of Functional Molecules through Derivatization

The targeted derivatization of this compound is a key strategy for the rational design and synthesis of functional molecules with specific biological or material properties. By modifying the core structure, researchers can fine-tune the molecule's characteristics to optimize its performance for a particular application.

The synthesis of chalcones and Schiff bases represents one of the most explored avenues for the derivatization of this compound. Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone. wpmucdn.comchemicalbook.comrasayanjournal.co.innih.govnih.gov The reaction of this compound with various substituted acetophenones yields a diverse library of chalcone (B49325) derivatives. These compounds are of significant interest due to their broad spectrum of biological activities.

Table 1: Examples of Chalcone Synthesis

Reactant 1 Reactant 2 Product Type
This compound Substituted Acetophenone Thiophene-based Chalcone

Table 2: Examples of Schiff Base Synthesis

Reactant 1 Reactant 2 Product Type
This compound Primary Amine Thiophene-based Schiff Base

Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities. nih.govresearchgate.net The incorporation of a 4-methoxythiophene moiety into a sulfonamide scaffold can lead to novel compounds with potentially enhanced or unique pharmacological profiles. researchgate.net The synthesis of such hybrids can be achieved by first converting this compound into an amine derivative, for example, through reductive amination. This amine can then be reacted with a sulfonyl chloride to form the desired sulfonamide. wikipedia.org Alternatively, the aldehyde can be used to build a more complex heterocyclic system which is then functionalized with a sulfonamide group. The combination of the electron-rich thiophene ring and the sulfonamide group in a single molecule offers a promising strategy for the development of new therapeutic agents. researchgate.netgoogle.com

Development of Chemical Libraries for High-Throughput Screening

The structural diversity that can be generated from this compound makes it an excellent starting point for the development of chemical libraries for high-throughput screening (HTS). nih.govnih.govresearchgate.netresearchgate.net HTS is a key technology in modern drug discovery, allowing for the rapid screening of thousands of compounds against a biological target. The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library being screened.

By applying the various synthetic transformations discussed—such as the synthesis of chalcones, Schiff bases, fused heterocycles, and products of cross-coupling reactions—a large and diverse library of compounds can be generated from this compound. organic-chemistry.org The Gewald reaction, for instance, is a multicomponent reaction that is well-suited for generating libraries of substituted thiophenes. organic-chemistry.orgumich.edunih.gov The ability to systematically modify the substituents around the 4-methoxythiophene core allows for the creation of a focused library designed to probe a specific biological target or a diversity-oriented library aimed at exploring a broader range of biological space. acs.org The resulting compounds can then be screened to identify novel hits for further drug development. acs.org

Applications in Materials Science and Emerging Technologies

Organic Electronics and Optoelectronics Development

In the field of organic electronics, the performance of devices is intrinsically linked to the molecular design of the active materials. 4-Methoxythiophene-2-carbaldehyde serves as a foundational component for creating bespoke organic semiconductors with properties tailored for specific electronic and optoelectronic applications.

The aldehyde functionality of this compound is a key feature that enables its use as a monomer in the synthesis of semiconducting polymers and oligomers. This reactive group readily participates in various condensation reactions, such as the Knoevenagel, Wittig, or aldol (B89426) condensations, to form extended π-conjugated systems. d-nb.info These reactions create vinylene linkages, which can lock the polymer backbone into a rigid, planar conformation, thereby enhancing charge delocalization and improving charge carrier mobility.

The polymerization of thiophene-2-carbaldehyde (B41791) has been demonstrated using acid catalysis, resulting in poly(thiophene-methine) structures. journalskuwait.orgresearchgate.net A similar approach can be applied to the methoxy (B1213986) derivative. The resulting polymers, such as poly(thienylene vinylene)s, are of significant interest for electronic applications. The methoxy group plays a crucial role by donating electron density to the thiophene (B33073) ring, which lowers the oxidation potential and modifies the HOMO-LUMO energy levels of the resulting polymer. This electronic tuning is critical for optimizing the performance of the material within a device's architecture. While direct polymerization data for this compound is not extensively detailed, the established reactivity of thiophene aldehydes provides a clear pathway for its use in creating novel semiconducting materials. journalskuwait.org

Thiophene-based polymers are among the most extensively studied materials for active layers in OFETs and OLEDs due to their excellent charge transport properties and environmental stability. The incorporation of functional groups derived from this compound into polymer backbones is a promising strategy for developing high-performance devices.

In OFETs, the charge carrier mobility is a key performance metric. Polymers incorporating fused thiophene rings and other electron-rich or electron-deficient units have demonstrated exceptionally high mobilities. For instance, donor-acceptor copolymers based on difluorobenzothiadiazole and thiophene units have achieved mobilities as high as 17.7 cm²/V·s in ion-gel-gated transistors. mdpi.com While these examples represent complex systems, they underscore the potential of thiophene-based materials. A polymer derived from this compound would be expected to exhibit p-type (hole-transporting) behavior, and its performance could be tuned through copolymerization with other monomers.

The table below summarizes the performance of various advanced thiophene-based polymers in OFETs, illustrating the potential for materials derived from precursors like this compound.

Polymer TypeDielectricMobility (cm²/V·s)On/Off RatioReference
Polythiophene with conjugated thienylvinyl side chainOTS-modified SiO₂0.06110⁴ researchgate.net
Difluorobenzothiadiazole-based copolymer (PffBT4T-2OD)Ion-Gel17.7~10⁴ mdpi.com
Difluorobenzothiadiazole-based copolymer (PffBT4T-2DT)SiO₂0.23>10⁵ mdpi.com
Indacenodithiazole-diketopyrrolopyrrole copolymer (n-type)CYTOP/AlOₓ1.3>10⁶ rsc.org
EDOT and Diketopyrrolopyrrole copolymer (P2)BGBC0.0113~10⁵ nih.gov

This table presents data for various thiophene-based polymers to show the performance range of this class of materials.

In OLEDs, materials derived from thiophene aldehydes can be used in the emissive layer or as host materials for phosphorescent or fluorescent dopants. The methoxy group can enhance luminescence, and the extended conjugation achieved through polymerization can be used to tune the emission color.

In the quest for efficient and low-cost solar energy conversion, DSSCs have emerged as a promising technology. The sensitizing dye is the heart of a DSSC, responsible for light absorption and electron injection. Organic dyes with a Donor-π-Acceptor (D-π-A) structure are highly effective, and the methoxy-thiophene unit is an excellent choice for the donor and π-bridge components.

The aldehyde group of this compound can be readily converted into a cyanoacrylic acid group, a common and effective acceptor and anchoring group for binding the dye to the TiO₂ semiconductor surface. The methoxy-thiophene moiety serves as the electron-donating part of the molecule. Research on various thiophene-based D-π-A dyes has demonstrated impressive power conversion efficiencies (PCE). For example, dyes incorporating fused thiophene rings and triphenylamine (B166846) donors have achieved efficiencies nearing 10%. mdpi.com

The following table details the performance of several advanced thiophene-based dyes in DSSCs, highlighting the key photovoltaic parameters.

Dye Structure TypeVoc (mV)Jsc (mA/cm²)FF (%)PCE (η, %)Reference
Thienothiophene-based dye (21)---9.8 mdpi.com
Fused-thiophene dye (36)70017.49708.70 mdpi.com
Fluorine-based triarylamine-thiophene dye (29)77713.35-7.8 mdpi.com
Bithiophene-based co-sensitizer (3a)0.6112.0654.76 nih.gov
Phenothiazine-based dye (double D-A branch)---4.22 nih.gov

This table presents performance data for various D-π-A dyes containing thiophene units, demonstrating the potential for dyes synthesized from this compound.

Development of Chemical Sensors and Biosensors

The aldehyde group is a prime functional handle for the covalent immobilization of recognition elements, making this compound an attractive platform for developing chemical sensors and biosensors. Polymers or surfaces functionalized with this molecule can be used to detect a wide range of analytes.

The principle involves reacting the aldehyde with a molecule containing a primary amine, such as a protein, antibody, or a synthetic receptor, to form a stable imine linkage. A sensing event, such as the binding of a target analyte to the immobilized receptor, can induce a change in the electronic or optical properties of the underlying thiophene material. This change, whether it be in conductivity, fluorescence, or absorbance, can be transduced into a measurable signal. For example, sensors for volatile organic compounds (VOCs) like formaldehyde (B43269) have been developed using metal oxide nanofibers, demonstrating the importance of materials that can selectively interact with aldehydes. mdpi.com While specific sensors based on this compound are an emerging area of research, the inherent reactivity of the molecule provides a clear path for its use in creating highly sensitive and selective sensing platforms. nih.govmdpi.com

Research into Photoactive and Luminescent Materials

Materials that interact with light are fundamental to many technologies, including imaging, displays, and photonics. The 4-methoxythiophene moiety is an excellent chromophore, and derivatives of this compound are being explored for their photoactive and luminescent properties.

The combination of the electron-rich methoxy-thiophene core with other aromatic systems through reactions at the aldehyde position can lead to compounds with strong fluorescence and high quantum yields. For instance, studies on related thiophene derivatives have shown that their emission properties are highly dependent on the molecular structure and environment. The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through the condensation of an amine with an aldehyde demonstrates how the aldehyde group can be used to create complex, fluorescent heterocyclic systems. furman.edu These molecules exhibit large Stokes shifts and solvent-dependent emission, making them suitable for applications as fluorescent probes.

The table below lists the photophysical properties of some relevant fluorescent compounds, indicating the potential for luminescent materials derived from this compound.

Compound TypeSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
2,3-Dihydroquinazolin-4(1H)-one derivative 4aHexadecane3384020.30 furman.edu
2,3-Dihydroquinazolin-4(1H)-one derivative 4aAcetonitrile3444750.04 furman.edu
2,3-Dihydroquinazolin-4(1H)-one derivative 4bHexadecane3384020.20 furman.edu
2,3-Dihydroquinazolin-4(1H)-one derivative 4bAcetonitrile3434720.02 furman.edu

This table illustrates the photophysical properties of fluorescent molecules synthesized using an aldehyde functional group, providing a model for the potential of this compound derivatives.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry, particularly atom economy, are central to modern synthetic organic chemistry. jocpr.com Future research should prioritize the development of sustainable and atom-economical methods for the synthesis of 4-Methoxythiophene-2-carbaldehyde. This involves designing reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.com

Current synthetic routes can be energy-intensive or may rely on hazardous reagents. A key challenge is to devise new catalytic systems or leverage alternative energy sources like microwave irradiation to improve the environmental footprint of the synthesis. tandfonline.com For instance, exploring one-pot reactions or tandem catalysis could lead to more efficient and sustainable production. The development of 100% atom-economical reactions, where all the atoms of the reactants are found in the products, represents a significant goal in this area. rsc.org

Table 1: Comparison of Potential Green Synthesis Strategies

StrategyDescriptionPotential Advantages
Catalytic HydrogenationUtilizes a catalyst for the addition of hydrogen to unsaturated compounds. jocpr.comHigh atom economy, reduction of waste. jocpr.com
Click ChemistryA class of reactions that are rapid, selective, and high-yielding.High atom economy, environmentally friendly. jocpr.com
Microwave-Assisted SynthesisUses microwave radiation to heat reactions. tandfonline.comFaster reaction times, increased yields, often solvent-free. tandfonline.com

Exploration of Novel and Unconventional Reactivity Profiles

The aldehyde functional group and the electron-rich methoxy-substituted thiophene (B33073) ring in this compound suggest a rich and varied reactivity. While standard reactions of aldehydes are expected, future work should focus on uncovering novel and unconventional reaction pathways. researchgate.net This could include exploring its behavior under photochemical conditions, in the presence of novel organocatalysts, or in non-traditional solvent systems like ionic liquids.

Unraveling new reactivity patterns could lead to the synthesis of complex heterocyclic systems that are otherwise difficult to access. rsc.org For example, investigating its participation in multicomponent reactions could provide rapid access to diverse molecular scaffolds with potential biological or material applications.

Advanced Computational Methodologies for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. researchgate.nettandfonline.commdpi.com For this compound, advanced computational studies can provide deep insights into its electronic structure, spectroscopic characteristics, and reaction mechanisms. tandfonline.commdpi.com

Future research should focus on developing and applying more sophisticated computational models to:

Accurately predict the outcomes of unknown reactions.

Design new derivatives with tailored electronic and optical properties for specific applications, such as in organic electronics. tandfonline.com

Simulate its interaction with biological targets to guide the development of new therapeutic agents. researchgate.netnih.gov

The correlation between theoretical calculations and experimental data will be crucial for validating and refining these computational models. mdpi.com

Table 2: Key Parameters from Computational Studies on Thiophene Derivatives

ParameterSignificanceReference
HOMO-LUMO GapIndicates molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com
Ionization PotentialThe energy required to remove an electron, related to the molecule's ability to act as an electron donor. mdpi.com
Electron AffinityThe energy released when an electron is added, related to the molecule's ability to act as an electron acceptor. mdpi.com

Integration of this compound into Multi-Functional Hybrid Materials

Thiophene-based polymers are well-known for their conductive properties and have found applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govresearchgate.net The unique electronic properties of this compound make it an attractive building block for the creation of novel multi-functional hybrid materials.

Future research should explore the polymerization of this compound or its incorporation as a monomer into copolymers. The aldehyde group offers a convenient handle for post-polymerization modification, allowing for the fine-tuning of the material's properties. A significant challenge will be to control the polymerization process to achieve well-defined architectures and to understand the structure-property relationships in these new materials.

Design of Next-Generation Chemical Probes for Interdisciplinary Research

Thiophene derivatives have shown a wide range of biological activities, including antibacterial and antioxidant properties. nih.gov The structure of this compound provides a versatile scaffold for the design of next-generation chemical probes for interdisciplinary research.

By chemically modifying the aldehyde or the thiophene ring, it is possible to develop fluorescent probes for bioimaging, selective inhibitors for specific enzymes, or sensors for detecting metal ions or other small molecules. nih.gov A key challenge is to achieve high selectivity and sensitivity for the target of interest and to ensure biocompatibility for in vivo applications. Molecular docking studies can aid in the rational design of these probes by predicting their binding interactions with biological macromolecules. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-Methoxythiophene-2-carbaldehyde, and how are they optimized for yield and purity?

Answer: Synthesis typically involves functionalization of thiophene derivatives. For example:

  • Oxidative methods : Catalytic oxidation of 4-methoxythiophene derivatives using reagents like KMnO₄ or TEMPO to introduce the aldehyde group .
  • Vilsmeier-Haack reaction : Formylation of 4-methoxythiophene using DMF and POCl₃ under controlled conditions .
  • Alkylation/Protection strategies : Use of methoxy-protecting groups (e.g., methyl ethers) to prevent undesired side reactions during aldehyde formation .
    Optimization : Adjust reaction temperature (60–80°C for Vilsmeier-Haack), solvent polarity (e.g., DCM for polar intermediates), and catalyst loading (e.g., 5 mol% Cu(I) for oxidation) . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aldehyde (-CHO, δ ~9.8 ppm) protons. Compare with reference spectra of analogous thiophene carbaldehydes .
  • IR Spectroscopy : Confirm C=O stretch (~1680 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) .
  • LC-MS/HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect side products (e.g., over-oxidized acids) .

Q. How should researchers safely handle this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .
  • Waste disposal : Collect aldehyde-containing waste in sealed containers labeled for halogenated organics. Neutralize residual aldehydes with NaHSO₃ before disposal .
  • Spill management : Absorb with vermiculite and treat with 10% NaOH solution to hydrolyze reactive groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electron density at the aldehyde carbon. Fukui indices identify electrophilic sites prone to nucleophilic attack (e.g., by amines or Grignard reagents) .
  • Solvent effects : Use COSMO-RS models to simulate reaction kinetics in polar aprotic solvents (e.g., DMF), which stabilize transition states .
  • Validation : Compare predicted activation energies with experimental Arrhenius plots for reactions like aldol condensation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Meta-analysis : Apply the I² statistic to quantify heterogeneity across studies (e.g., antimicrobial assays). I² >50% indicates significant variability due to assay protocols or compound purity .
  • Dose-response reevaluation : Use Hill slope models to reconcile discrepancies in IC₅₀ values. Test under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural analogs : Compare bioactivity of this compound with methyl 4-phenylthiophene-2-carboxylate to isolate substituent effects .

Q. How can reaction conditions be tailored to minimize byproducts in cross-coupling reactions involving this compound?

Answer:

  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura coupling to suppress decarbonylation. Lower Pd loading (1 mol%) reduces metal-mediated side reactions .
  • Solvent optimization : Use toluene/water biphasic systems to stabilize aldehyde intermediates and improve selectivity .
  • In situ monitoring : Employ ReactIR to detect transient intermediates (e.g., hemiacetals) and adjust reaction time/temperature dynamically .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Answer:

  • Exothermicity control : Use jacketed reactors with automated cooling for oxidation steps (ΔT >20°C risks over-oxidation) .
  • Purification : Switch from column chromatography to fractional crystallization (ethanol/water) for gram-scale batches. Monitor phase diagrams to optimize solvent ratios .
  • Stability : Store aldehydes under N₂ at –20°C with molecular sieves to prevent polymerization .

Methodological Guidance

Q. How should researchers design experiments to study the electronic effects of the methoxy group in this compound?

Answer:

  • Comparative synthesis : Prepare analogs (e.g., 4-Hydroxythiophene-2-carbaldehyde) and measure Hammett σₚ constants via UV-Vis titration .
  • Electrochemical analysis : Use cyclic voltammetry to compare oxidation potentials (±0.1 V resolution) and correlate with DFT-calculated HOMO/LUMO energies .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data of this compound derivatives?

Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • ANOVA with post hoc tests : Use Tukey’s HSD to compare mean viability across concentrations (p <0.05 threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.